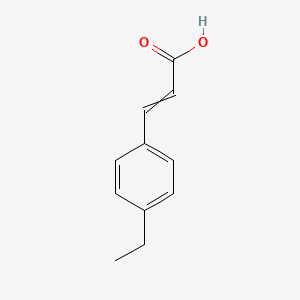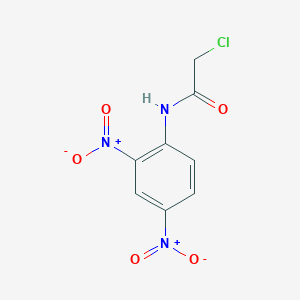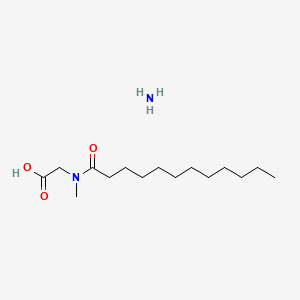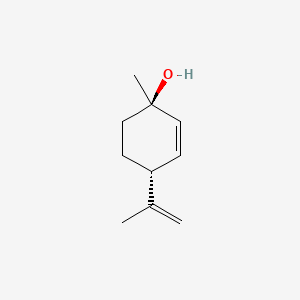
4-乙基肉桂酸
描述
4-Ethylcinnamic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
4-乙基肉桂酸衍生物在对抗各种细菌感染方面显示出令人鼓舞的结果。这些化合物已针对一系列革兰氏阳性和革兰氏阴性细菌进行测试,证明了显着的抑制作用。 4-乙基肉桂酸的结构允许进行修饰,从而增强其抗菌功效 .
抗癌特性
研究表明,4-乙基肉桂酸的某些衍生物表现出有效的抗癌活性。 这些化合物已与标准药物进行比较,并在体外对各种癌细胞系(包括乳腺癌、宫颈癌和卵巢癌细胞)显示出有效性 .
抗氧化作用
4-乙基肉桂酸的抗氧化特性值得注意,因为它可以通过向自由基捐赠电子来终止自由基链反应,形成稳定的产物。 这种作用有助于预防氧化应激,氧化应激与许多慢性疾病有关 .
神经保护应用
4-乙基肉桂酸已被发现具有神经保护作用,这可能对治疗阿尔茨海默病等神经系统疾病有益。 它的衍生物可以与hAChE和hBuChE等酶相互作用,这些酶与神经退行性疾病的病理学相关 .
抗炎和抗糖尿病作用
4-乙基肉桂酸的抗炎和抗糖尿病作用已得到证实。 它调节炎症反应和影响葡萄糖代谢的能力使其成为进一步研究管理糖尿病及其相关并发症的化合物 .
生物基材料的开发
4-乙基肉桂酸正在被探索其在合成生物基功能材料方面的潜力。 它的光活性特性在创建生物塑料方面特别有用,生物塑料可以通过降低与传统塑料生产相关的二氧化碳排放来帮助减少全球变暖 .
作用机制
Target of Action
The primary target of 4-Ethylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.
Biochemical Pathways
The compound is involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of lignin . This pathway is crucial for plant development and defense. The compound’s interaction with its target can affect this pathway and its downstream effects.
Pharmacokinetics
A related compound, cinnamic acid, has been quantified in human plasma using uplc–esi–ms/ms , suggesting that similar methods could be used to study the pharmacokinetics of 4-Ethylcinnamic acid.
Result of Action
It is known that cinnamic acid derivatives play a role in treating various conditions, including cancer, bacterial infections, diabetes, and neurological disorders
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethylcinnamic acid. For example, the compound’s antibacterial properties were found to be robust and sustained, maintaining a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action can be influenced by environmental conditions.
生化分析
Biochemical Properties
4-Ethylcinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cinnamate 4-hydroxylase, which is involved in the phenylpropanoid pathway. This interaction leads to the hydroxylation of 4-Ethylcinnamic acid, forming 4-ethyl-4-hydroxycinnamic acid. Additionally, 4-Ethylcinnamic acid can inhibit certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids .
Cellular Effects
4-Ethylcinnamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cellular response to oxidative stress. Furthermore, 4-Ethylcinnamic acid affects cell signaling pathways by inhibiting the activity of protein kinases, leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of 4-Ethylcinnamic acid involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, 4-Ethylcinnamic acid inhibits the activity of lipoxygenases by binding to their active sites, preventing the conversion of fatty acids into inflammatory mediators. This inhibition results in reduced inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylcinnamic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that 4-Ethylcinnamic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 4-Ethylcinnamic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, 4-Ethylcinnamic acid can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Ethylcinnamic acid is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase, which catalyzes its hydroxylation. Additionally, 4-Ethylcinnamic acid can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Ethylcinnamic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Ethylcinnamic acid can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
4-Ethylcinnamic acid is localized to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of 4-Ethylcinnamic acid is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .
属性
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIVCHICYNWSG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28784-98-7 | |
| Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)








![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)

